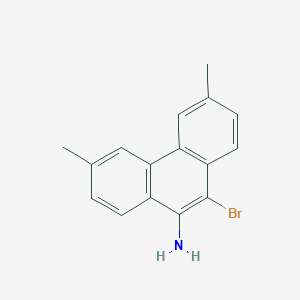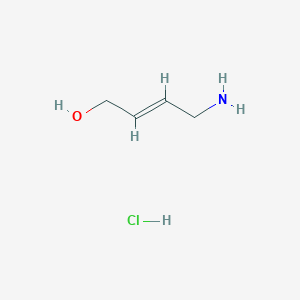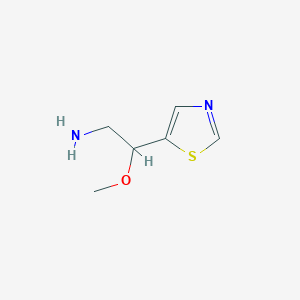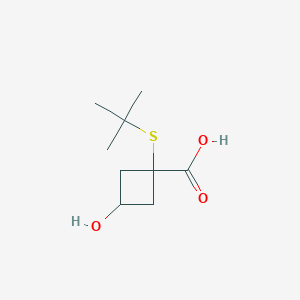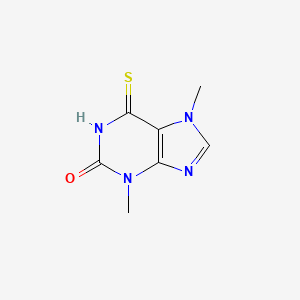![molecular formula C12H15NO2S B13339060 2-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B13339060.png)
2-[Methyl(thiolan-3-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a compound that features a benzoic acid moiety substituted with a methylated tetrahydrothiophenyl group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid typically involves the condensation of a benzoic acid derivative with a tetrahydrothiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The exact mechanism of action of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring system is known to interact with various biological targets, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives. Its combination of a benzoic acid moiety with a methylated tetrahydrothiophenyl group sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-[methyl(thiolan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H15NO2S/c1-13(9-6-7-16-8-9)11-5-3-2-4-10(11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) |
InChI Key |
SDQDZIVBLMEIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


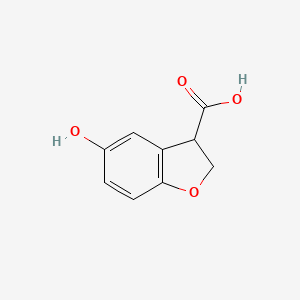
![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)
![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
![3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13339010.png)
